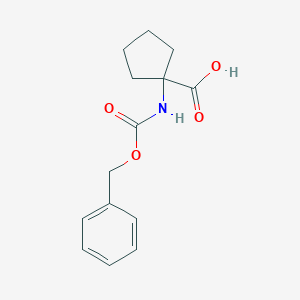

Cbz-Cycloleucine

概述

描述

Cbz-Cycloleucine, also known as carboxybenzyl-cycloleucine, is a derivative of cycloleucine, a non-proteinogenic amino acid. Cycloleucine is a cyclopentane derivative of norleucine, having two hydrogen atoms less. It is a non-metabolisable amino acid that specifically and reversibly inhibits nucleic acid methylation. This compound is widely used in biochemical experiments due to its ability to inhibit nucleic acid methylation .

准备方法

Synthetic Routes and Reaction Conditions

Cbz-Cycloleucine can be synthesized through the protection of the amino group of cycloleucine with a carboxybenzyl (Cbz) group. The protection is typically performed using carboxybenzyl chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base. The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amine .

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of cycloleucine followed by its protection with the Cbz group. The process requires careful control of reaction conditions to ensure high yield and purity. Catalytic hydrogenation is often used to remove the Cbz protecting group when necessary .

化学反应分析

Peptide Coupling and γ-Selectivity

Cbz-Cycloleucine serves as a precursor in γ-glutamyl peptide synthesis. Reactions involving Cbz-protected glutamic acid anhydride (107 ) and amino acids exhibit high γ-selectivity when performed under optimized conditions:

-

Key Reaction :

Data Table: γ-Selectivity in Coupling Reactions

| Amino Acid/Peptide | NHS (eq.) | Solvent System | α:γ Ratio | Total Yield (%) | Source |

|---|---|---|---|---|---|

| Ala | 0.5 | EtOAc/H₂O | 1.0 : 15.8 | 81 | |

| Val | 1.0 | EtOAc/H₂O | 1.0 : 23.7 | 85 | |

| Val-Gly | 1.0 | EtOAc/H₂O | 1.0 : 26.8 | 85 |

Mechanistic Insight :

-

NHS enhances γ-selectivity by stabilizing intermediates.

-

Hydrophobic side chains (e.g., Val) improve binding to CaSR receptors via hydrophobic interactions .

Data Table: Reactivity of N-Acyl Groups in Electrolysis

| N-Acyl Group | Product Type | Yield (%) | Energy Barrier (TS4, kcal/mol) | Source |

|---|---|---|---|---|

| Boc | Aldehyde | 7.2 × 10⁻⁷ | 23.63 | |

| Bz | Aldehyde | Moderate | 20.67 | |

| Cbz | ortho-Hydroxylation | Low | 22.34 | |

| Piv | Aldehyde | High | 17.78 |

Key Factors :

-

Cbz’s bulky benzyloxycarbonyl group increases steric hindrance, favoring hydroxylation over aldehyde formation .

Conversion to Ureas and Arylamides

This compound’s amino group participates in lanthanum triflate-catalyzed urea synthesis and arylamide formation:

Reaction Pathways:

-

Urea Synthesis :

-

Arylamide Formation :

Stability and Side Reactions

科学研究应用

Peptide Synthesis

Cbz-Cycloleucine is particularly valuable in the field of peptide synthesis. Its cyclic structure allows for enhanced stability and conformational rigidity in peptides, making it a useful building block for designing bioactive compounds.

- Electrochemical Synthesis : Recent studies have explored the electrochemical synthesis of peptide aldehydes utilizing this compound as a substrate. This method allows for mild reaction conditions and high yields, facilitating the construction of complex peptide sequences with minimal side reactions . The electrochemical approach enables the selective cleavage of C–N bonds, which is crucial for synthesizing unnatural amino acids and modifying existing peptides.

Drug Development

The unique properties of this compound have implications in drug development. Its ability to mimic natural amino acids while introducing cyclic constraints can enhance the pharmacological profiles of peptide-based drugs.

- Peptide-Conjugated Drugs : The incorporation of this compound into peptide sequences has been shown to improve the efficacy of peptide-conjugated drugs. For instance, studies have demonstrated that peptides containing this compound exhibit improved binding affinities to target receptors, which is essential for therapeutic applications .

Biochemical Research

In biochemical research, this compound serves as a tool for studying protein interactions and enzyme mechanisms.

- Structural Studies : The cyclic nature of this compound allows researchers to investigate protein folding and stability. By incorporating this compound into model peptides, scientists can assess how cyclic structures influence protein conformation and interactions with ligands .

- Mechanistic Studies : this compound has been utilized in mechanistic studies involving enzyme catalysis. Its presence can affect the substrate specificity and activity of enzymes, providing insights into enzyme mechanisms and potential pathways for drug design .

Summary Table of Applications

作用机制

Cbz-Cycloleucine exerts its effects by inhibiting nucleic acid methylation. It specifically targets and inhibits the enzyme responsible for the methylation of nucleic acids, thereby affecting various cellular processes. The inhibition of nucleic acid methylation can lead to changes in gene expression and cellular function .

相似化合物的比较

Cbz-Cycloleucine is unique due to its specific and reversible inhibition of nucleic acid methylation. Similar compounds include:

Cycloleucine: The parent compound, which also inhibits nucleic acid methylation but lacks the Cbz protection.

Carbamazepine: An anticonvulsant that shares structural similarities but has different pharmacological properties.

SGB-017: A novel anticonvulsant that blocks voltage-gated sodium channels and NMDA receptor channels, similar to carbamazepine .

This compound stands out due to its specific application in biochemical experiments and its ability to inhibit nucleic acid methylation .

生物活性

Cbz-Cycloleucine, also known as benzyloxycarbonyl-cycloleucine, is a cyclic amino acid derivative that has garnered attention for its biological activity, particularly as an inhibitor of various enzymatic processes and its potential therapeutic applications. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Inhibition of Methylation

This compound acts as a specific inhibitor of S-adenosyl-methionine (SAM)-mediated methylation. This process is crucial in various biological systems, including gene expression regulation and protein function modulation. The inhibition of methylation by this compound suggests its potential role in manipulating epigenetic mechanisms, which could be beneficial in cancer therapy and other diseases characterized by aberrant methylation patterns .

NMDA Receptor Antagonism

The compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor-associated glycine receptor. It exhibits a Ki value of approximately 600 μM, indicating its potency in blocking this receptor's activity. NMDA receptors are critical for synaptic plasticity and memory function, thus implicating this compound in neuropharmacological research, particularly concerning anxiety and cognitive disorders .

Cytostatic Effects

Research has shown that this compound possesses cytostatic properties, inhibiting the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human KB cells and mouse L1210 leukemia cell lines at concentrations around 10 µg/mL. This activity highlights its potential as a chemotherapeutic agent .

Anxiolytic Effects

In vivo studies have indicated that this compound can increase exploratory behavior in rats, as evidenced by increased time spent in open arms during elevated plus-maze tests. This suggests an anxiolytic effect, making it a candidate for further exploration in anxiety disorder treatments .

Case Studies

- Study on Methylation Inhibition : In vitro experiments demonstrated that this compound effectively blocks internal methylation of viral RNA in transformed chick embryo fibroblasts at concentrations ranging from 4 to 40 mM. This inhibition was shown to exceed 90% for certain methylation processes within 24 hours .

- Cytotoxicity Assessment : A comparative study on the cytotoxic effects of this compound revealed that it selectively inhibits tumor cells while sparing normal human cells. The study utilized four human tumor cell lines and three normal cell lines to assess relative cytotoxicity .

- Neuropharmacological Implications : In a behavioral study using male rats with bilateral cannulation into the nucleus accumbens septi (NAS), administration of this compound via intracerebroventricular injection resulted in increased entries into open arms and overall exploration behavior, suggesting potential anxiolytic properties .

Table 1: Summary of Biological Activities of this compound

Table 2: Cytotoxicity Profile Against Tumor Cell Lines

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Human KB | 10 | High |

| Mouse L1210 | 10 | High |

| Normal Human Cells | >50 | Low |

属性

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMJXGMYKDTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363747 | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17191-44-5 | |

| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17191-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。